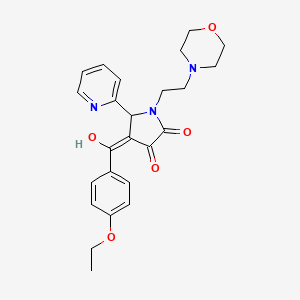
4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one belongs to a class of pyrrol derivatives that have shown promising biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its pharmacological properties.
Chemical Structure
The molecular formula of the compound is C25H30N2O3, and its structure is characterized by a pyrrol ring substituted with various functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that pyrrol derivatives, including the compound , exhibit significant antitumor properties. A study highlighted the potential of similar compounds in inhibiting estrogen receptor (ER) activity, which is crucial in the treatment of ER-positive breast cancer. The compound showed efficacy in:
- Inhibiting ER-mediated transcription : It was noted that compounds with similar structures effectively inhibited the transcriptional activity mediated by estrogen receptors without affecting androgen or glucocorticoid receptors .
- Inducing apoptosis : The compound has been linked to promoting apoptosis in cancer cells, particularly in ER-positive breast cancer models. This effect was observed through cell cycle analysis, where treated cells exhibited increased sub-G1 phase populations, indicating cell death .
The proposed mechanism of action for this compound involves:
- Partial antagonism of ERα : The compound may act as a partial antagonist to ERα, leading to decreased transcriptional activity associated with estrogen stimulation.
- Polyubiquitination of ERα : Increased polyubiquitination was observed, suggesting that the compound enhances the degradation of ERα, thereby reducing its functional levels within cancer cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that the compound possesses favorable drug-like properties, including good solubility and permeability. However, detailed toxicity profiles are still under investigation. Preliminary studies suggest minimal adverse effects on biochemical and hematological parameters during in vitro assays .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : A series of experiments demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Notably, these studies emphasized the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-2-32-18-8-6-17(7-9-18)22(28)20-21(19-5-3-4-10-25-19)27(24(30)23(20)29)12-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCIOGWBCBELW-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













